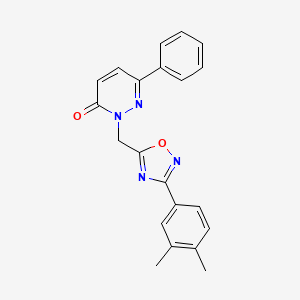

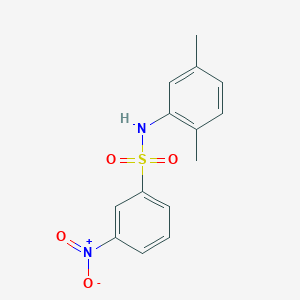

![molecular formula C22H24N4O5 B2991657 3-(1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034518-60-8](/img/structure/B2991657.png)

3-(1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as TAK-659, is a small molecule kinase inhibitor that has been the subject of recent scientific research. This compound has shown potential in the treatment of various cancers and autoimmune diseases. In

Aplicaciones Científicas De Investigación

Synthesis and Antiviral/Cytotoxic Activities

Researchers have synthesized a new series of compounds, including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines, to evaluate their in vitro antiviral and antitumor activities. Compounds within these series have shown promising activities against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), with some exhibiting broad-spectrum antitumor activity, particularly against leukemia cell lines. The pyrano[3,2-c]pyridines heterocyclic system has been identified as the most active antitumor among the investigated heterocycles (El-Subbagh et al., 2000).

Anti-inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized and assessed for their analgesic, anti-inflammatory, and cyclooxygenase inhibition activities. These compounds exhibited significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antitumor Agents

A series of polymethoxylated fused pyridine ring systems, including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines, were synthesized and screened for their antitumor activity. These compounds displayed a broad spectrum of antitumor activity, with some showing particular effectiveness against breast cancer and non-small cell lung cancer cell lines, underscoring the therapeutic potential of these heterocyclic systems in cancer treatment (Rostom et al., 2009).

GyrB Inhibitors for Tuberculosis

Thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, a critical enzyme in bacterial DNA replication. Among the synthesized compounds, one exhibited promising activity in inhibiting Mycobacterium smegmatis GyrB ATPase, Mycobacterium tuberculosis DNA gyrase, and demonstrated antituberculosis activity without being cytotoxic, indicating its potential as a lead compound for developing new antituberculosis drugs (Jeankumar et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit theEpidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation .

Mode of Action

It’s known that egfr inhibitors typically work by preventing the receptor from activating, thereby inhibiting downstream signaling pathways that lead to cell proliferation .

Biochemical Pathways

The compound likely affects the EGFR signaling pathway . This pathway is crucial for many cellular processes, including cell growth and division. When EGFR is inhibited, these processes are disrupted, which can lead to the death of cancer cells .

Pharmacokinetics

A computational investigation of a similar compound suggests that its interaction with solvents and its molecular docking properties have been studied . These properties can influence the compound’s bioavailability and its ability to reach its target.

Result of Action

The result of the compound’s action would likely be the inhibition of cell proliferation, given its potential role as an EGFR inhibitor . This could lead to the death of cancer cells, making the compound a potential candidate for anticancer therapy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of different solvents can affect the compound’s properties . Additionally, the compound’s stability and efficacy could be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.

Propiedades

IUPAC Name |

3-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5/c1-29-17-11-14(12-18(30-2)19(17)31-3)21(27)25-9-6-15(7-10-25)26-13-24-20-16(22(26)28)5-4-8-23-20/h4-5,8,11-13,15H,6-7,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFHAPQGOWHXGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

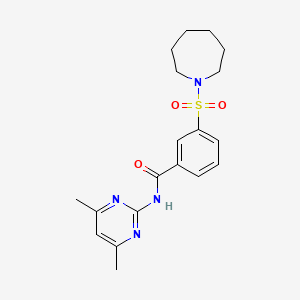

![3,4-dimethyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2991582.png)

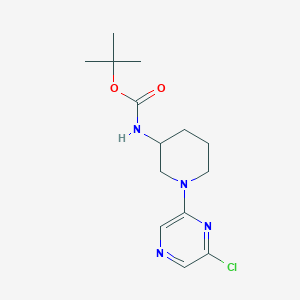

![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2991583.png)

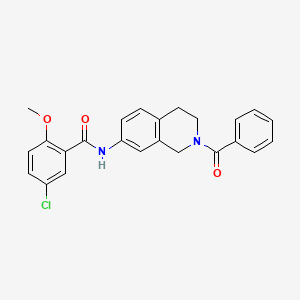

![N-(2-methoxy-2-(o-tolyl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2991589.png)

![methyl 1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B2991591.png)

![(E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2991595.png)

![7-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2991596.png)